molecular formula C11H9F2N3O2 B14120317 Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate

Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate

Cat. No.: B14120317
M. Wt: 253.20 g/mol
InChI Key: PJNOGMHMEDVRQB-DHDCSXOGSA-N
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Description

Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate is an organic compound with a complex structure that includes cyano, ethyl, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate typically involves the reaction of ethyl cyanoacetate with 2,6-difluorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the difluorophenyl group can engage in aromatic interactions. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H9F2N3O2/c1-2-18-11(17)9(6-14)15-16-10-7(12)4-3-5-8(10)13/h3-5,16H,2H2,1H3/b15-9-

InChI Key

PJNOGMHMEDVRQB-DHDCSXOGSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC=C1F)F)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC=C1F)F)C#N

Origin of Product

United States

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